Sodium 3,3-difluoropropanoate

Description

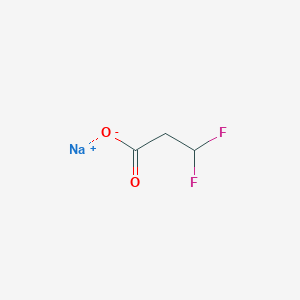

Its structure features two fluorine atoms at the 3-position of the propanoate backbone, which significantly influences its chemical and physical properties. Fluorinated carboxylates are widely used in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability, acidity, and reactivity compared to non-fluorinated analogs .

For example, β-oxo-α,α-difluoropropanoate derivatives are noted for their ease of handling, chromatographic purity, and stability, which may extend to their sodium salts .

Properties

Molecular Formula |

C3H3F2NaO2 |

|---|---|

Molecular Weight |

132.04 g/mol |

IUPAC Name |

sodium;3,3-difluoropropanoate |

InChI |

InChI=1S/C3H4F2O2.Na/c4-2(5)1-3(6)7;/h2H,1H2,(H,6,7);/q;+1/p-1 |

InChI Key |

BPLADMLYVYXAGD-UHFFFAOYSA-M |

Canonical SMILES |

C(C(F)F)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3,3-difluoropropanoate typically involves the fluorination of propanoic acid derivatives. One common method is the reaction of 3,3-difluoropropanoic acid with sodium hydroxide, resulting in the formation of the sodium salt. The reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to optimize reaction conditions and scale-up production. The use of high-purity starting materials and stringent quality control measures are essential to minimize impurities and ensure the consistency of the final product .

Chemical Reactions Analysis

Decarboxylation Reactions

Decarboxylation is a prominent reaction for sodium 3,3-difluoropropanoate, often facilitated by transition-metal catalysts or Lewis acids. For example:

-

Yb(OTf)₃-mediated decarboxylation : Under mild conditions, ytterbium triflate promotes decarboxylation to generate a difluoroenolate intermediate. This intermediate can undergo aldol reactions with carbonyl compounds (e.g., ketones, aldehydes) to yield 2,2-difluoro-3-hydroxypropan-1-ones (Scheme 1) .

Reagents/Conditions :

-

Yb(OTf)₃ (10 mol%), DMF, 60°C

-

One-pot synthesis from the sodium salt

Products :

Oxidation Reactions

The difluoromethylene group stabilizes adjacent carbons against oxidation, but the carboxylate can participate in redox processes:

-

Oxidation to perfluorinated compounds : Strong oxidizing agents (e.g., KMnO₄) may oxidize the α-carbon, though the presence of fluorine atoms typically suppresses this pathway. Instead, oxidation often targets the carboxylate group, yielding CO₂ and fluorinated byproducts .

Reagents/Conditions :

-

KMnO₄ in acidic or basic media

-

Elevated temperatures (80–100°C)

Products :

Reduction Reactions

-

LiAlH₄-mediated reduction : The sodium salt can be reduced to 3,3-difluoropropanol, though yields are moderate (40–60%).

Reagents/Conditions :

-

LiAlH₄ in anhydrous THF, reflux

-

Quenching with aqueous HCl

Products :

-

3,3-Difluoropropanol.

Substitution Reactions

-

Electrophilic difluorocarbene transfer : Reactions with TMSCF₃ (trimethyl(trifluoromethyl)silane) in the presence of NaI generate difluorocarbene intermediates, enabling cross-coupling with diazo compounds to form 1,1-difluoroalkenes .

Reagents/Conditions :

-

TMSCF₃, NaI, DMF, 60°C

-

Transition-metal-free conditions

Products :

Comparative Reaction Pathways

Industrial and Environmental Considerations

-

Stability : The compound’s fluorinated structure resists hydrolysis and

Scientific Research Applications

Sodium 3,3-difluoropropanoate has several applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of more complex fluorinated compounds.

Pharmaceuticals: The compound’s unique properties make it a valuable intermediate in the development of drugs and active pharmaceutical ingredients.

Materials Science: It is used in the synthesis of fluorinated polymers and materials with specialized properties.

Mechanism of Action

The mechanism of action of sodium 3,3-difluoropropanoate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can result in the modulation of biochemical pathways, making it useful in drug development and other applications .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Sodium 3,3-difluoropropanoate with structurally similar fluorinated propanoates:

Physical Properties

- Solubility: Sodium salts of fluorinated carboxylates generally exhibit high solubility in water, whereas ester forms (e.g., ethyl 3,3-difluoropropanoate) are more soluble in organic solvents .

- Thermal Stability: Fluorinated compounds often display higher thermal stability. For example, 3,3'-diaminobenzidine (unrelated structurally but referenced for comparison) has a melting point of 176–180°C (), but fluorinated propanoates may decompose at lower temperatures due to fluorine’s electronegativity.

Research Findings and Key Insights

- Synthetic Efficiency: this compound derivatives streamline synthesis compared to non-fluorinated analogs. For instance, β-oxo-α,α-difluoropropanoate requires fewer synthetic steps than its carboxylic acid counterparts .

- Industrial Relevance: Fluorinated propanoates are pivotal in developing agrochemicals and pharmaceuticals, as seen in ethyl 2-fluoro-3-oxo-3-phenylpropanoate’s applications ().

Q & A

Q. What are the optimal synthetic routes for Sodium 3,3-difluoropropanoate, considering yield and purity?

Methodological Answer: this compound can be synthesized via hydrolysis of methyl 3,3-difluoropropanoate under basic conditions (e.g., NaOH), followed by neutralization. Key steps include:

- Ester Hydrolysis: React methyl 3,3-difluoropropanoate with aqueous NaOH at controlled temperatures (60–80°C) to avoid side reactions.

- Purification: Use recrystallization or ion-exchange chromatography to isolate the sodium salt. Monitor purity via ¹⁹F NMR to confirm absence of residual ester or acidic byproducts .

- Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio of ester to base) and reaction time (4–6 hours) to maximize conversion .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹⁹F NMR: Critical for confirming fluorination patterns and quantifying purity. Peaks for CF₂ groups typically appear at δ -110 to -120 ppm.

- ¹H NMR: Identifies proton environments adjacent to fluorine atoms (e.g., splitting patterns due to F-C coupling).

- IR Spectroscopy: Detects carboxylate stretches (~1600 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).

- Mass Spectrometry (HRMS): Validates molecular ion ([M-Na]⁻) and fragmentation patterns. Use electrospray ionization (ESI) in negative mode .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of aerosols; sodium salts may generate fine particulates.

- Storage: Keep in airtight containers under inert gas (e.g., argon) to prevent hygroscopic degradation.

- Spill Management: Neutralize spills with dilute HCl, then absorb with vermiculite. Avoid water to prevent dispersion .

Advanced Research Questions

Q. How does the fluorination pattern in this compound influence its reactivity as a precursor in decarboxylative aldol reactions?

Methodological Answer: The CF₂ group stabilizes the enolate intermediate via inductive effects, enhancing nucleophilicity. Experimental steps include:

- Enolate Generation: React the sodium salt with Yb(OTf)₃ in THF at -78°C to form a stable difluoroenolate.

- Aldol Addition: Introduce aldehydes (e.g., benzaldehyde) to yield β-hydroxy-α,α-difluoropropanoates.

- Mechanistic Analysis: Use DFT calculations to compare transition-state energies with non-fluorinated analogs. Fluorine’s electron-withdrawing effect lowers LUMO energy, accelerating electrophilic attack .

Q. How do computational models explain the solvation behavior and counterion interactions of this compound in aqueous solutions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model ion pairing between Na⁺ and the carboxylate group. Smaller ions (e.g., Na⁺ vs. K⁺) exhibit stronger Coulombic interactions, reducing mobility.

- Hydration Shell Analysis: Fluorine atoms disrupt water networks, increasing hydrophobicity. Radial distribution functions (RDFs) show weaker F⁻–H₂O correlations compared to O⁻–H₂O .

Q. What methodological approaches resolve contradictions in reported catalytic efficiencies of this compound derivatives in asymmetric synthesis?

Methodological Answer:

- Systematic Screening: Test diverse catalysts (e.g., chiral bisoxazoline-Cu complexes) under identical conditions (solvent, temperature).

- Kinetic Studies: Measure enantiomeric excess (ee) vs. time to identify rate-limiting steps.

- Controlled Variables: Isolate effects of solvent polarity (e.g., DMF vs. THF) on transition-state stabilization. Publish raw data and statistical error margins to reconcile discrepancies .

Q. What are the challenges in quantifying environmental persistence of this compound, and how can advanced mass spectrometry techniques address them?

Methodological Answer:

- Sample Preparation: Extract the compound from water/soil using solid-phase extraction (SPE) with C18 cartridges.

- Quantification: Employ LC-HRMS with isotopic labeling (e.g., ¹³C or ¹⁸O) to distinguish from matrix interferences.

- Degradation Studies: Simulate photolysis/hydrolysis pathways; track defluorination via ¹⁹F NMR or ion chromatography .

Data Contradiction Analysis

Q. How can researchers address conflicting data on the thermal stability of this compound?

Methodological Answer:

- Controlled Experiments: Replicate studies using standardized DSC/TGA protocols (heating rate: 10°C/min under N₂).

- Variable Isolation: Test purity levels (≥98% vs. technical grade) to assess decomposition thresholds.

- Mechanistic Probes: Use in situ FTIR to detect CO₂ release during decarboxylation. Compare activation energies across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.